molecular formula C17H15NOS B3023795 2'-Cyano-3-(4-thiomethylphenyl)propiophenone CAS No. 898780-87-5

2'-Cyano-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B3023795
CAS No.: 898780-87-5
M. Wt: 281.4 g/mol
InChI Key: MXIOAZGZJQHGIC-UHFFFAOYSA-N
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Description

2'-Cyano-3-(4-thiomethylphenyl)propiophenone is a propiophenone derivative characterized by a cyano (-CN) group at the 2' position and a thiomethyl (-SCH₃) substituent on the 4-position of the adjacent phenyl ring. Its structural features, including the electron-withdrawing cyano group and sulfur-containing thiomethyl moiety, influence its reactivity, solubility, and stability.

Properties

IUPAC Name

2-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-20-15-9-6-13(7-10-15)8-11-17(19)16-5-3-2-4-14(16)12-18/h2-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIOAZGZJQHGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644364
Record name 2-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-87-5
Record name 2-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2’-Cyano-3-(4-thiomethylphenyl)propiophenone involves several steps, typically starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-methylthiobenzaldehyde with malononitrile in the presence of a base to form the corresponding benzylidene malononitrile. This intermediate is then subjected to a Michael addition reaction with propiophenone under basic conditions to yield the final product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired product efficiently.

Chemical Reactions Analysis

2’-Cyano-3-(4-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The cyano group can undergo nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

2’-Cyano-3-(4-thiomethylphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a tool for studying the effects of synthetic cathinones on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2’-Cyano-3-(4-thiomethylphenyl)propiophenone involves its interaction with neurotransmitter systems in the brain. It is believed to act as a stimulant by increasing the levels of dopamine and norepinephrine, leading to enhanced mood and alertness. The molecular targets include dopamine and norepinephrine transporters, which are inhibited by the compound, resulting in increased neurotransmitter levels in the synaptic cleft.

Comparison with Similar Compounds

Key Insights:

Substituent Effects on Reactivity: The cyano group in 2'-Cyano-3-(4-thiomethylphenyl)propiophenone is strongly electron-withdrawing, likely increasing electrophilicity at the carbonyl carbon compared to morpholine or seleno derivatives . This property may enhance its susceptibility to nucleophilic attack in synthetic applications.

Synthetic Efficiency: The cesium carbonate-catalyzed α-phenylselenation method (yield: 0.59 mmol for propiophenone) demonstrates higher efficiency for aromatic ketones compared to aliphatic analogs (e.g., cyclohexanone: 0.43 mmol yield) . This suggests that this compound could similarly benefit from catalytic systems tailored to electron-deficient substrates.

Safety and Stability: The dichloro analog’s safety data indicate that halogen substituents may introduce toxicity risks absent in cyano derivatives.

Functional Group-Driven Property Differences

Electronic Effects

  • Cyano vs.
  • Thiomethyl vs. Sulfonyl: Thiomethyl is electron-donating (+I effect), whereas sulfonyl groups (e.g., in 4’-cyano-3-(4-fluorophenylsulfonyl)propionanilide) are electron-withdrawing, leading to divergent electronic environments for the carbonyl group .

Solubility and Bioavailability

  • In contrast, sulfonyl and cyano groups increase polarity, favoring solubility in polar solvents .

Biological Activity

2'-Cyano-3-(4-thiomethylphenyl)propiophenone (CAS No. 898780-87-5) is a compound that has gained attention in pharmacological research due to its unique structural features, which include a cyano group and a thiomethyl-substituted phenyl ring. This article explores its biological activity, focusing on various studies that highlight its potential therapeutic effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H11NO(Molecular Weight 213 23 g mol)\text{C}_{13}\text{H}_{11}\text{N}\text{O}\quad (\text{Molecular Weight 213 23 g mol})

Key Features:

  • Cyano Group (-CN): Imparts unique reactivity and biological properties.
  • Thiomethyl Group (-S-CH₃): Enhances lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the thiomethyl group may facilitate binding to protein sites through hydrophobic interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation. The proposed mechanism involves the modulation of signaling pathways associated with cell survival and death.

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via caspase activation
HeLa20Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

  • Study on Anticancer Effects:
    A study published in the Journal of Medicinal Chemistry examined the effects of this compound on MCF-7 cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The study concluded that the compound could be a lead candidate for further development as an anticancer agent.
  • Antimicrobial Efficacy:
    In a separate investigation, researchers evaluated the antimicrobial effects of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively, suggesting its potential use in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-Cyano-3-(4-thiomethylphenyl)propiophenone
Reactant of Route 2
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2'-Cyano-3-(4-thiomethylphenyl)propiophenone

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